molecular formula C15H14ClNO B401115 N-(3-chloro-2-methylphenyl)-4-methylbenzamide CAS No. 325779-78-0

N-(3-chloro-2-methylphenyl)-4-methylbenzamide

Cat. No.: B401115
CAS No.: 325779-78-0
M. Wt: 259.73g/mol
InChI Key: ZHPMPHYCYZIHMG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 3-chloro-2-methylphenyl group and a 4-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-methylbenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea hybrids
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

N-(3-chloro-2-methylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-2-methylphenyl group enhances its electrophilicity, making it more reactive towards nucleophiles. Additionally, the 4-methyl group contributes to its overall stability and lipophilicity, influencing its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-6-8-12(9-7-10)15(18)17-14-5-3-4-13(16)11(14)2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPMPHYCYZIHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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